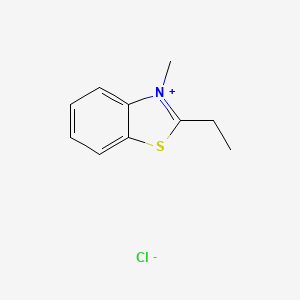
2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride is a chemical compound belonging to the benzothiazolium family. It is characterized by the presence of a benzothiazole ring, which is a fused ring system consisting of a benzene ring and a thiazole ring. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride typically involves the alkylation of 2-methylbenzothiazole. The process can be summarized as follows:
Starting Material: 2-Methylbenzothiazole.
Alkylation: The 2-methylbenzothiazole is reacted with ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Product: The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with different alkyl groups.
3-Methyl-1,3-benzothiazol-3-ium iodide: Lacks the ethyl group present in 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride.
Uniqueness
This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
195320-92-4 |
|---|---|
Fórmula molecular |
C10H12ClNS |
Peso molecular |
213.73 g/mol |
Nombre IUPAC |
2-ethyl-3-methyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C10H12NS.ClH/c1-3-10-11(2)8-6-4-5-7-9(8)12-10;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OIOBDDHHGWHXOY-UHFFFAOYSA-M |
SMILES canónico |
CCC1=[N+](C2=CC=CC=C2S1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



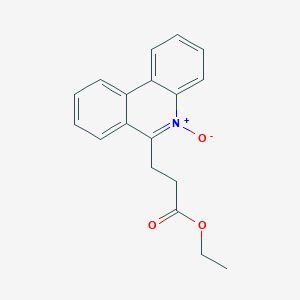
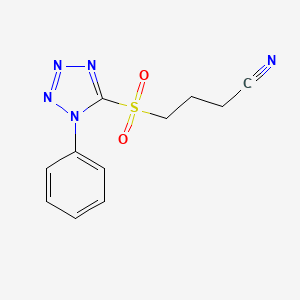
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
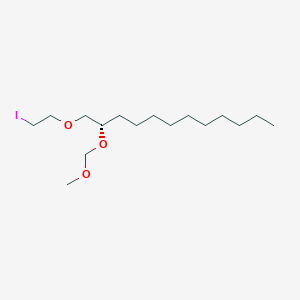
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)

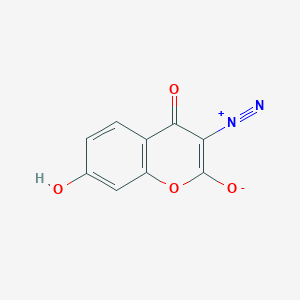
![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
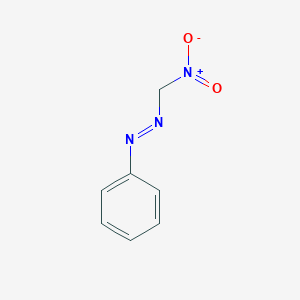
![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)
